

initial synthesis and characterization of ozanimod hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Initial Synthesis and Characterization of Ozanimod Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of ozanimod hydrochloride, a sphingosine-1-phosphate (S1P) receptor modulator. The information is compiled from publicly available scientific literature and regulatory documents, offering insights into its chemical synthesis, physicochemical properties, and mechanism of action.

Introduction

Ozanimod is a potent and selective agonist of the sphingosine-1-phosphate receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1] Its hydrochloride salt is the active pharmaceutical ingredient in approved medications for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[2][3] By modulating S1P receptors, ozanimod prevents the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system and the gastrointestinal tract.[4] This guide details the foundational chemistry and analytical characterization of this significant therapeutic agent.

Chemical Synthesis



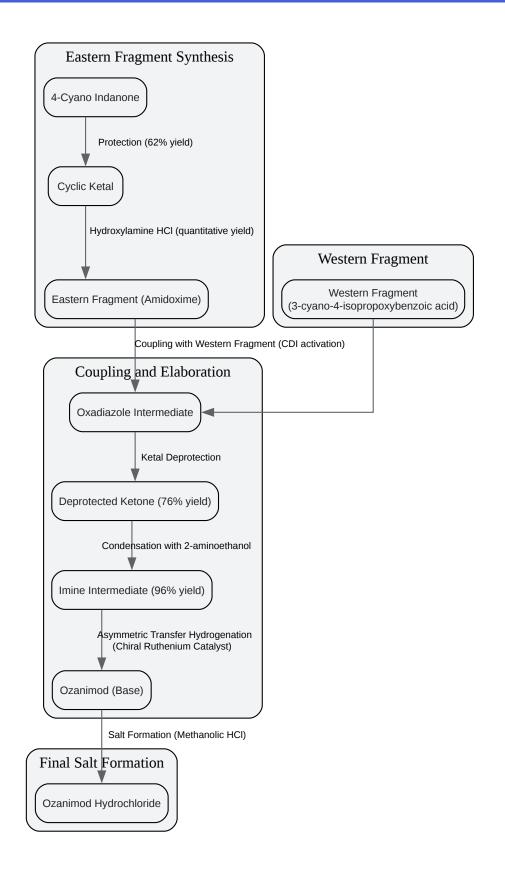
The synthesis of ozanimod hydrochloride typically involves a convergent approach, combining an "eastern" fragment (a chiral aminoindane derivative) and a "western" fragment (a substituted benzonitrile) to form a central 1,2,4-oxadiazole ring.[5]

Synthetic Scheme

A commonly cited synthetic route is outlined below. This process has been refined to improve efficiency, with newer methods reporting an overall yield of 55% in five steps, a significant improvement over the initial patented route's 23% yield in eight steps.[6]

Experimental Workflow for Ozanimod Synthesis





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Caption: A workflow diagram illustrating the key stages in the synthesis of ozanimod hydrochloride.

Experimental Protocols

While detailed, step-by-step protocols with precise quantities and reaction conditions are proprietary, the key transformations are described below.

Step 1: Preparation of the Eastern Fragment (Amidoxime) The synthesis begins with the protection of the ketone group of 4-cyano indanone as a cyclic ketal, which proceeds in a 62% yield.[5] The resulting ketal is then treated with hydroxylamine hydrochloride to afford the amidoxime eastern fragment in quantitative yield.[5]

Step 2: Coupling of Eastern and Western Fragments The western fragment, 3-cyano-4-isopropoxybenzoic acid, is activated with a coupling agent such as 1,1'-carbonyldiimidazole (CDI).[5] This activated species is then reacted with the eastern fragment to form the central 1,2,4-oxadiazole ring.[5]

Step 3: Deprotection and Imine Formation The ketal protecting group on the oxadiazole intermediate is removed to yield the corresponding ketone in 76% yield from the carboxylic acid.[5] This ketone is subsequently condensed with 2-aminoethanol under Dean-Stark conditions to form an imine intermediate in 96% yield.[5]

Step 4: Asymmetric Reduction and Salt Formation The crucial chiral center is introduced via an asymmetric transfer hydrogenation of the imine. This reaction is catalyzed by a chiral ruthenium complex, yielding ozanimod base with high enantiomeric excess.[5] Finally, treatment with methanolic hydrochloric acid affords ozanimod hydrochloride in excellent yield.[5]

Characterization of Ozanimod Hydrochloride

A thorough characterization of ozanimod hydrochloride has been performed to confirm its identity, purity, and physicochemical properties.

Physicochemical Properties

The fundamental physicochemical properties of ozanimod hydrochloride are summarized in the table below.



Property	Value	Reference
Chemical Name	5-(3-{(1S)-1-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-[(propan-2-yl)oxy]benzonitrile, monohydrochloride	[7]
Molecular Formula	C23H24N4O3·HCl	[7]
Molecular Mass	440.92 g/mol	[7]
Appearance	White to off-white solid	[7]
Hygroscopicity	Poorly hygroscopic	[7]
Solubility	Highly soluble across pH 1.2 to 7.5	[7]
Configuration	(S)-configuration confirmed by X-ray crystal structure determination	[7]

Analytical Characterization

A variety of analytical techniques are employed to ensure the quality and consistency of ozanimod hydrochloride.

HPLC is a critical method for determining the purity of ozanimod and quantifying any impurities. A validated green HPLC method has been developed for this purpose.[2]

Table of HPLC Method Parameters



Parameter	Condition
Column	Waters XBridge C18, 150 × 4.6 mm, 5 μm
Mobile Phase	Ethanol and aqueous trifluoroacetic acid (TFA) (70:30 v/v)
Flow Rate	0.7 mL/min
Detection Wavelength	270 nm

This method has demonstrated acceptable linearity, accuracy, precision, and sensitivity for ozanimod and its impurities.[2]

Spectroscopic and crystallographic methods are essential for the structural elucidation and confirmation of ozanimod hydrochloride.

Table of Spectroscopic and Crystallographic Data

Technique	Data/Results	Reference
¹ H NMR	Spectrum consistent with the proposed structure.	[8][9]
Mass Spectrometry	Molecular weight confirmed by MS. LC-MS/MS is used for impurity identification.	[2]
Infrared (IR) Spectroscopy	IR reference spectra are used for identification.	[10]
X-ray Powder Diffraction (XRPD)	A crystalline form (Form CS2) shows characteristic peaks at 2θ values of 19.7°±0.2°, 7.8° ±0.2°, 14.4°±0.2°, and 18.8° ±0.2° using Cu-Kα radiation.	[8]

Experimental Protocols for Characterization



- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the identification of degradation products. Plasma concentrations of ozanimod and its metabolites are determined using a validated LC-MS/MS method.[2][11] To measure plasma concentrations, ozanimod is extracted from a 250-µL aliquot of human K2-ethylenediaminetetraacetic acid plasma by protein precipitation with 0.1% formic acid in acetonitrile.[11]
- Nuclear Magnetic Resonance (¹H NMR): Data is collected on a 400 MHz NMR spectrometer.
 Samples (1-5 mg) are dissolved in 0.5 mL of deuterated dimethyl sulfoxide.[9]
- X-ray Powder Diffraction (XRPD): XRPD patterns are collected using Cu-Kα radiation.[8]

Mechanism of Action and Signaling Pathway

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P₁ and S1P₅.[1]

Receptor Binding Affinity

Ozanimod demonstrates potent agonist activity at S1P₁ receptors and is highly selective over other S1P receptor subtypes.[1]

Table of Ozanimod Receptor Binding and Functional Activity

Receptor	Assay	EC ₅₀ / K _i	Reference
S1P1	cAMP Inhibition	160 ± 60 pM	[1]
S1P ₁	[35S]-GTPyS Binding	410 ± 160 pM	[1]
S1P ₅	[35S]-GTPyS Binding	11 ± 4.3 nM	[1]
S1P1	Radioligand Binding (Kd)	0.63 nM	[12]
S1P ₅	Radioligand Binding (Kd)	3.13 nM	[12]

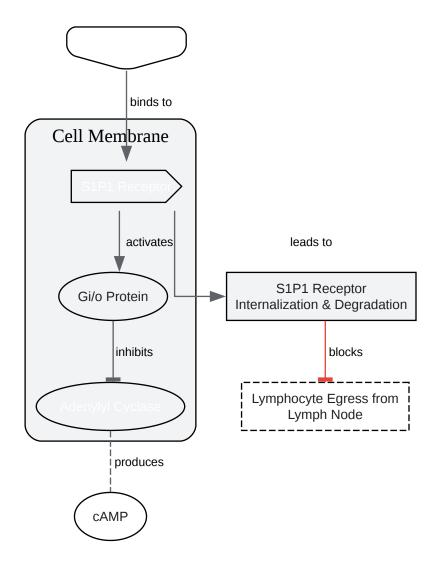
The data indicates a 27-fold selectivity for S1P₁ over S1P₅.[1] The selectivity for S1P₁ over S1P₂, S1P₃, and S1P₄ is greater than 10,000-fold.[1]



Signaling Pathway

The mechanism of action of ozanimod involves its interaction with S1P₁ receptors on lymphocytes.[4] This interaction leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymphoid tissues.[13]

S1P1 Receptor Signaling Pathway Modulated by Ozanimod



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Caption: Ozanimod binds to the S1P₁ receptor, leading to its internalization and blocking lymphocyte egress.



The binding of ozanimod to the S1P₁ receptor, which is coupled to the G_i/_o protein, inhibits adenylyl cyclase activity, resulting in reduced intracellular cyclic AMP (cAMP) levels.[1] More importantly, the sustained activation by ozanimod leads to the internalization and degradation of the S1P₁ receptor.[13] This functional antagonism prevents lymphocytes from exiting secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to mediate inflammation in target tissues.[14]

Pharmacokinetics

The pharmacokinetic profile of ozanimod has been characterized in healthy volunteers.

Table of Pharmacokinetic Parameters of Ozanimod

Parameter	Value	Reference
Time to Maximum Concentration (T _{max})	~6-8 hours	[15]
Elimination Half-life (t1/2)	~17-21 hours	[11]
Volume of Distribution (Vd/F)	73-101 L/kg	[11]
Oral Clearance (CL/F)	204-227 L/h	[11]

Ozanimod is extensively metabolized, with two major active metabolites, CC112273 and CC1084037, which also have similar activity and selectivity for S1P₁ and S1P₅.[4][15] Following multiple doses, these metabolites constitute the majority of the circulating total active drug exposure.[15]

Conclusion

This technical guide has provided a detailed overview of the initial synthesis and characterization of ozanimod hydrochloride. The synthetic route is well-established and has been optimized for efficiency. A comprehensive suite of analytical methods ensures the identity, purity, and quality of the drug substance. The mechanism of action, centered on the selective modulation of S1P₁ and S1P₅ receptors, is well-understood and forms the basis for its therapeutic efficacy in autoimmune diseases. The data presented herein serves as a valuable resource for researchers and professionals in the field of drug development.



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- To cite this document: BenchChem. [initial synthesis and characterization of ozanimod hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:



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